molecular formula C11H16N2O2 B081887 [3-(dimethylamino)-4-methylphenyl] N-methylcarbamate CAS No. 14144-91-3

[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate

Cat. No.: B081887
CAS No.: 14144-91-3
M. Wt: 208.26 g/mol
InChI Key: SOANVOIJXGSERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamate group attached to a dimethylamino and methyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylamino)-4-methylphenyl] N-methylcarbamate typically involves the reaction of 3-(dimethylamino)-4-methylphenol with methyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:

3-(dimethylamino)-4-methylphenol+methyl isocyanateN-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester\text{3-(dimethylamino)-4-methylphenol} + \text{methyl isocyanate} \rightarrow \text{this compound} 3-(dimethylamino)-4-methylphenol+methyl isocyanate→N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the following steps:

    Raw Material Preparation: Purification of 3-(dimethylamino)-4-methylphenol and methyl isocyanate.

    Reaction: Controlled addition of reactants in a continuous flow reactor.

    Purification: Removal of by-products and purification of the final product using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-(dimethylamino)-4-methylphenyl] N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the context of enzyme inhibition studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylcarbamic acid 3-(dimethylamino)phenyl ester
  • N-Methylcarbamic acid 4-methylphenyl ester
  • N-Methylcarbamic acid 3-(dimethylamino)-5-methylphenyl ester

Uniqueness

[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate is unique due to the specific positioning of the dimethylamino and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

14144-91-3

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate

InChI

InChI=1S/C11H16N2O2/c1-8-5-6-9(15-11(14)12-2)7-10(8)13(3)4/h5-7H,1-4H3,(H,12,14)

InChI Key

SOANVOIJXGSERP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC(=O)NC)N(C)C

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC)N(C)C

Synonyms

N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.